1-(4-Piperidyl)acetone hydrochloride
Description
Contextual Significance in Pharmaceutical and Chemical Sciences
The significance of piperidine (B6355638) derivatives in pharmaceutical sciences is well-established. nih.gov The piperidin-4-one scaffold, a core component of 1-(4-Piperidyl)acetone, is a versatile intermediate in the synthesis of a wide array of biologically active molecules. nih.govcaymanchem.com These scaffolds are integral to the structure of various pharmaceutical agents, including analgesics, antihistamines, and antipsychotics. caymanchem.com
The presence of the piperidine nucleus is a common feature in many drugs due to its ability to interact with biological targets and its favorable pharmacokinetic properties. acs.org Research into piperidin-4-one derivatives has demonstrated a broad spectrum of pharmacological activities, including anticancer and anti-HIV properties. nih.gov This highlights the potential of compounds like 1-(4-Piperidyl)acetone hydrochloride to serve as a starting point for the discovery of new therapeutic agents.
The general class of piperidines is used in the manufacturing of active pharmaceutical ingredients (APIs) such as the anti-Parkinsonian agent Biperiden and the muscle relaxant Tolperisone. chemicalbook.com The versatility of the piperidine ring allows for modifications at various positions, enabling the synthesis of diverse compound libraries for screening and drug discovery programs. acs.org
Role as a Precursor and Intermediate in Complex Molecule Synthesis
This compound functions as a valuable precursor and intermediate in the synthesis of more complex molecules. The ketone and the secondary amine functionalities within the molecule are reactive sites that can participate in a variety of chemical transformations. Piperidin-4-one derivatives are frequently employed in multi-component reactions, such as the Mannich reaction, to construct elaborate molecular architectures. nih.govcaymanchem.com
A notable application of related piperidone structures is in the synthesis of fentanyl and its analogues, which are potent synthetic opioids. caymanchem.com For instance, 4-Piperidone (B1582916) hydrochloride hydrate (B1144303) is a known starting material in the synthesis of fentanyl. caymanchem.com The synthesis typically involves the N-alkylation of the piperidine nitrogen followed by further modifications.
Furthermore, derivatives of piperidone are key intermediates in the preparation of drugs like Donepezil, which is used for the treatment of Alzheimer's disease. acs.org The synthesis of Donepezil analogues often involves the use of chirally resolved 2-substituted 4-piperidones. acs.org These examples with closely related compounds underscore the potential of this compound as an intermediate in the synthesis of medicinally relevant compounds. The synthesis of 1-methyl-4-(4-piperidyl)piperazine hydrochloride, for example, involves the reductive amination of N-Boc-piperidin-4-one, a reaction pathway that could be applicable to this compound. google.com
The general synthetic utility of piperidine hydrochloride itself is broad, serving as a reactant in Mannich reactions, asymmetric hydrogenation of quinolines, and chemoselective reductive amination of carbonyl compounds. chemicalbook.com This wide range of reactivity further supports the role of this compound as a versatile intermediate in organic synthesis.
Physicochemical Properties of Related Piperidone Compounds
While specific data for this compound is not widely published, the properties of the closely related compound, 4-Piperidone hydrochloride, are well-documented and provide a useful reference.
| Property | Value | Source |
| Molecular Formula | C₅H₁₀ClNO | nih.gov |
| Molecular Weight | 135.59 g/mol | nih.gov |
| Appearance | White fine crystalline powder | chemicalbook.com |
| Melting Point | 245-248 °C | chemicalbook.com |
| Solubility | Soluble in water | chemicalbook.com |
| CAS Number | 41979-39-9 | nih.gov |
This table represents data for 4-Piperidone hydrochloride.
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-piperidin-4-ylpropan-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-7(10)6-8-2-4-9-5-3-8;/h8-9H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRVRAMDPDHUSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20232821 | |
| Record name | 1-(4-Piperidyl)acetone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20232821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83929-53-7 | |
| Record name | 2-Propanone, 1-(4-piperidinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83929-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Piperidyl)acetone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083929537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Piperidyl)acetone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20232821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-piperidyl)acetone hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.927 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(4-Piperidyl)acetone hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PL2KQR3JRQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes for 1-(4-Piperidyl)acetone Hydrochloride
The traditional syntheses of this compound often rely on well-established reactions that build upon commercially available piperidine (B6355638) precursors. These methods are valued for their reliability and scalability.
A direct synthesis of 1-(4-Piperidyl)acetone from piperidine and chloroacetone (B47974) is not a commonly documented one-pot reaction. The challenge lies in controlling the reactivity of piperidine's nitrogen and the α-carbon of chloroacetone to achieve selective C-alkylation at the 4-position of the piperidine ring. A more plausible multi-step approach would involve the initial conversion of piperidine into a more suitable intermediate.
One conceptual pathway involves the generation of a 4-piperidyl anion equivalent that can then react with chloroacetone. However, a more practical and documented approach involves the use of a pre-functionalized piperidine ring. For instance, a derivative such as 4-halopiperidine could potentially undergo a reaction with an acetone (B3395972) enolate or its equivalent.
Alternatively, a process could be envisioned where piperidine is first converted to an enamine. For example, the reaction of a piperidine derivative with a carbonyl compound can lead to the formation of an enamine, which can then be involved in further reactions.
The final step in the synthesis is the formation of the hydrochloride salt. This is typically achieved by treating the free base, 1-(4-Piperidyl)acetone, with hydrochloric acid in a suitable solvent, such as ethanol (B145695) or diethyl ether. The acid protonates the basic nitrogen atom of the piperidine ring, leading to the precipitation of the stable and crystalline hydrochloride salt.
A more common and well-documented approach to synthesizing 1-(4-Piperidyl)acetone and its derivatives starts from 4-piperidone (B1582916) hydrochloride. This versatile intermediate allows for the construction of the desired acetone side chain at the 4-position through various classical organic reactions.
One of the primary methods involves the Mannich reaction. In this reaction, 4-piperidone hydrochloride is reacted with formaldehyde (B43269) and a suitable secondary amine to introduce a functional group at the 3-position, which can then be further manipulated. However, for substitution at the 4-position, other strategies are employed.
A prevalent strategy is the use of the Wittig reaction or related olefination reactions on N-protected 4-piperidone. For instance, N-benzyl-4-piperidone can be reacted with a phosphonium (B103445) ylide derived from an acetone equivalent to form an exocyclic double bond, which is then reduced to yield the desired N-benzyl-1-(4-piperidyl)acetone. The benzyl (B1604629) protecting group can subsequently be removed by hydrogenolysis, followed by hydrochloride salt formation.
Another approach involves the reaction of N-substituted 4-piperidone with organometallic reagents. For example, the addition of a lithium or Grignard reagent derived from an acetone synthon to the carbonyl group of 4-piperidone would yield a tertiary alcohol. Subsequent dehydration and reduction would lead to the desired product.
A significant synthetic route involves the Dieckmann condensation of aminodicarboxylate esters, which leads to the formation of a 4-piperidone ring system that can be further functionalized. researchgate.net For instance, the cyclization of an aminodiester can produce a β-keto ester at the 3-position of the piperidine ring, which can be hydrolyzed and decarboxylated to give the 4-piperidone. youtube.com
A patent describes a method for preparing N-substituted-4-piperidone by reacting a primary amine with 1,5-dichloro-3-pentanone. google.com This N-substituted-4-piperidone can then be used as a precursor for further derivatization at the 4-position. The synthesis of N-benzyl-4-piperidone from benzylamine (B48309) and methyl acrylate (B77674) through a 1,4-addition, Dieckmann condensation, and subsequent hydrolysis and decarboxylation has also been reported. google.com
The following table summarizes some of the key reactions starting from 4-piperidone and related precursors:
| Starting Material | Reagents | Key Transformation | Product | Reference |
| N-benzyl-4-piperidone | Phosphonium ylide, then H₂/Pd-C | Wittig reaction and reduction | N-benzyl-1-(4-piperidyl)acetone | - |
| Aminodicarboxylate ester | Base | Dieckmann Condensation | 4-Piperidone derivative | researchgate.net |
| Primary amine, 1,5-dichloro-3-pentanone | - | Ring closing reaction | N-substituted-4-piperidone | google.com |
| Benzylamine, methyl acrylate | Base, then acid | 1,4-addition, Dieckmann condensation, hydrolysis, decarboxylation | N-benzyl-4-piperidone | google.com |
These established routes highlight the importance of 4-piperidone as a central building block in the synthesis of this compound and its derivatives.
Advanced Synthetic Strategies for Analogs and Derivatives
The development of new therapeutic agents often requires the synthesis of a diverse range of analogs and derivatives. Advanced synthetic strategies offer greater control over stereochemistry and allow for the introduction of complex functionalities onto the piperidine scaffold.
An important class of piperidine derivatives are those fused or linked to a quinoline (B57606) or quinolinone moiety. These compounds have garnered interest in medicinal chemistry. The synthesis of such derivatives often involves the coupling of a pre-formed piperidine unit with a quinoline precursor.
One reported method involves the synthesis of piperidinyl-quinoline acylhydrazones. afasci.com This multi-step synthesis starts with the N-acetylation of toluidine, followed by a Vilsmeier-Haack formylation to yield a 2-chloro-3-formylquinoline. afasci.com Subsequent nucleophilic aromatic substitution with piperidine affords a 2-(piperidin-1-yl)quinoline-3-carbaldehyde. afasci.com This aldehyde is then condensed with various acid hydrazides to produce the target piperidinyl-quinoline N-acylhydrazones. afasci.com The use of ultrasound irradiation has been shown to accelerate the final condensation step. afasci.comnih.gov
Another approach involves microwave-assisted synthesis of quinoline thiosemicarbazones bearing a piperidine moiety. dtic.mil This method utilizes the condensation of 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes with thiosemicarbazides to yield the desired products in excellent yields. dtic.mil
The synthesis of quinoline derivatives in general can be achieved through various named reactions such as the Combes, Conrad-Limpach, Doebner-von Miller, and Friedländer syntheses, which construct the quinoline core from anilines and carbonyl compounds. These core structures can then be functionalized with a piperidine group.
The following table outlines a general synthetic approach to piperidinyl-quinoline derivatives:
| Precursor 1 | Precursor 2 | Key Reaction | Product Class | Reference |
| 2-Chloro-3-formylquinoline | Piperidine | Nucleophilic Aromatic Substitution | 2-(Piperidin-1-yl)quinoline-3-carbaldehyde | afasci.com |
| 2-(Piperidin-1-yl)quinoline-3-carbaldehyde | Acid hydrazide | Condensation | Piperidinyl-quinoline N-acylhydrazone | afasci.comnih.gov |
| 2-(Piperidin-1-yl)quinoline-3-carbaldehyde | Thiosemicarbazide | Condensation | Quinoline thiosemicarbazone | dtic.mil |
These strategies demonstrate the modular nature of synthesizing complex piperidinyl-quinoline derivatives, allowing for the exploration of a wide range of structural diversity.
4-Piperidone imines are valuable intermediates in the synthesis of various nitrogen-containing heterocyclic compounds, including more complex piperidine derivatives. These imines are typically formed in situ from the condensation of 4-piperidone or its N-substituted derivatives with primary amines.
A key application of in situ generated imines is in multicomponent reactions (MCRs). For instance, an efficient protocol for the synthesis of highly functionalized piperidines involves a one-pot reaction of an aromatic aldehyde, an amine, and a 1,3-dicarbonyl compound. In this process, the aldehyde and amine first form an imine, which then acts as a dienophile in an aza-Diels-Alder reaction with an enamine generated from the 1,3-dicarbonyl compound and another equivalent of the amine.
The Povarov reaction, a classic example of an aza-Diels-Alder reaction, utilizes imines for the synthesis of quinoline derivatives. This principle can be adapted for the synthesis of piperidine-fused systems.
Reductive amination is another powerful method that proceeds through an imine intermediate. The reaction of N-Boc-piperidin-4-one with an aniline (B41778) derivative in the presence of a reducing agent, such as sodium triacetoxyborohydride (B8407120), leads to the formation of N-substituted 4-aminopiperidines. researchgate.net The initial step is the formation of an iminium ion, the protonated form of the imine, which is then reduced.
The following table summarizes methods involving 4-piperidone imines:
| Reactant 1 | Reactant 2 | Reaction Type | Product Class | Reference |
| Aromatic aldehyde, amine | 1,3-Dicarbonyl compound | Aza-Diels-Alder MCR | Functionalized piperidines | |
| N-Boc-piperidin-4-one | Primary amine | Reductive Amination | N-substituted 4-aminopiperidines | researchgate.net |
These examples underscore the utility of 4-piperidone imines as reactive intermediates for the construction of diverse and complex piperidine scaffolds.
N-substituted 4-piperidinols are another important class of piperidine derivatives, often serving as precursors for further chemical modifications. Advanced synthetic strategies for their preparation focus on achieving high stereoselectivity and functional group tolerance.
One notable method for the synthesis of 4-piperidinols is through a concerted olefin-iminium ion cyclization. This strategy, an extension of the work by Grieco's group, involves the formation of an iminium ion from a primary amine hydrochloride and an unsaturated aldehyde or ketone. The subsequent intramolecular cyclization of the olefin onto the iminium ion generates the piperidine ring and installs a hydroxyl group at the 4-position.
Another approach involves the reduction of the corresponding N-substituted 4-piperidones. While this is a more traditional method, the use of modern, stereoselective reducing agents can provide access to specific stereoisomers of the 4-piperidinol.
The following table highlights a key advanced strategy for the synthesis of N-substituted 4-piperidinols:
| Starting Materials | Key Transformation | Product Class | Reference |
| Primary amine hydrochloride, unsaturated aldehyde/ketone | Olefin-iminium ion cyclization | N-substituted 4-piperidinols |
This method provides an elegant and efficient way to construct the 4-hydroxypiperidine (B117109) core with potential for stereocontrol.
Construction of Bis-bispidine Tetraazamacrocycles Utilizing Piperidinediol Precursors
The synthesis of rigid and preorganized bis-bispidine tetraazamacrocycles is of significant interest due to their potential applications in coordination chemistry and catalysis. A modular approach has been developed for the construction of these complex structures, which can bear identical or different functionalities. nih.govacs.org This strategy often relies on key building blocks derived from functionalized bispidinone precursors. While direct utilization of this compound is not explicitly detailed in broad reviews, its structural features are pertinent. The synthesis of bispidines, which are 3,7-diazabicyclo[3.3.1]nonane scaffolds, can be achieved through Mannich-type reactions. For instance, the reaction of a piperidone, an amine, and an aldehyde can lead to the formation of the bispidine core. nih.gov In a related context, the synthesis of bis-propargyl derivative of a bispidine has been reported as a key intermediate for further functionalization. nih.gov Given this, 1-(4-Piperidyl)acetone could conceptually serve as a piperidone precursor in the formation of a bispidine structure, which could then be elaborated into a tetraazamacrocycle.
A reported effective synthesis for bis-bispidine tetraazamacrocycles utilizes building blocks derived from N-Boc-N'-allylbispidinone, highlighting a modular approach that allows for the independent incorporation of functional groups. nih.govacs.org This method underscores the importance of functionalized piperidine-based precursors in constructing these macrocyclic frameworks.
Synthesis of Piperidine-Fused Imidazopyridine Systems
Imidazopyridines are a class of heterocyclic compounds with a wide range of biological activities, making their synthesis a focal point of medicinal chemistry research. e3s-conferences.orgresearchgate.netnih.gov The fusion of a piperidine ring to an imidazopyridine core generates novel scaffolds with potential therapeutic applications. Various synthetic strategies for imidazo[1,2-a]pyridines have been reviewed, with many methods involving the condensation of 2-aminopyridines with carbonyl compounds. e3s-conferences.orgresearchgate.netacs.org
One of the most common methods for the synthesis of imidazo[1,2-a]pyridines is the Chichibabin reaction, which involves the reaction of a 2-aminopyridine (B139424) with an α-halocarbonyl compound. e3s-conferences.org A ketone such as 1-(4-Piperidyl)acetone could be halogenated at the α-position to the carbonyl group to create a suitable precursor for this reaction. Subsequent reaction with a 2-aminopyridine would lead to the formation of the piperidine-fused imidazopyridine system.
Modern approaches often utilize multicomponent reactions. For instance, the Groebke–Blackburn–Bienaymé reaction, a three-component condensation of a 2-aminopyridine, an aldehyde, and an isonitrile, is a powerful tool for the synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines. acs.org While not directly employing a ketone, this illustrates the versatility of condensation strategies in building the imidazopyridine core, which could be adapted for precursors derived from 1-(4-Piperidyl)acetone.
Stereoselective Synthesis of Piperidine Derivatives
The synthesis of stereochemically defined piperidine derivatives is of paramount importance in drug discovery and development, as the biological activity of chiral molecules is often dependent on their stereochemistry. nih.gov A plethora of methods for the stereoselective synthesis of piperidines have been developed, including the hydrogenation of pyridine (B92270) precursors, cyclization reactions of acyclic precursors, and modifications of existing piperidine rings. nih.govacs.orgnih.govacs.org
1-(4-Piperidyl)acetone, being a ketone, can undergo stereoselective reduction of its carbonyl group to the corresponding alcohol, yielding a chiral 1-(4-piperidyl)propan-2-ol. The choice of reducing agent and reaction conditions can influence the stereochemical outcome of this transformation. Furthermore, the ketone functionality allows for the introduction of new stereocenters via nucleophilic addition reactions. For example, a Grignard reaction or an aldol (B89426) condensation could be employed to create new carbon-carbon bonds and chiral centers.
Recent advances in catalysis have provided powerful tools for stereoselective synthesis. For instance, chemo-enzymatic methods have been developed for the asymmetric dearomatization of activated pyridines to produce stereo-enriched piperidines. nih.gov While not directly applicable to 1-(4-Piperidyl)acetone, this highlights the trend towards catalytic and stereocontrolled methods in piperidine synthesis.
Mechanistic Investigations of Key Reactions
Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes.
Exploration of Nucleophilic Addition Reactions
The carbonyl group in 1-(4-Piperidyl)acetone is an electrophilic center that is susceptible to attack by nucleophiles. Nucleophilic addition to carbonyl groups is a fundamental reaction in organic chemistry, and its mechanism has been extensively studied. academie-sciences.frpearson.com The reaction can be catalyzed by either acid or base.
Under basic conditions, a strong nucleophile directly attacks the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. This intermediate is then protonated to yield the alcohol product. In the case of 1-(4-Piperidyl)acetone, the piperidine nitrogen can act as an internal base, potentially influencing the reaction rate and mechanism.
Under acidic conditions, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon. A weaker nucleophile can then attack the activated carbonyl group. The mechanism of the reaction of cyclopentanone (B42830) with piperidine in the presence of an acid to form an imine and an enamine has been detailed, providing a model for the reactivity of the ketone in 1-(4-Piperidyl)acetone with the internal piperidine nitrogen or external nucleophiles. pearson.com The relative basicity of the piperidine nitrogen and the carbonyl oxygen will influence which site is protonated first in an acidic medium.
Studies of Oxidation and Reduction Pathways
The oxidation and reduction of 1-(4-Piperidyl)acetone can occur at either the ketone functionality or the piperidine ring. The reduction of the ketone to a secondary alcohol can be achieved using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. The stereoselectivity of this reduction can be influenced by the steric environment around the carbonyl group and the reaction conditions.
The oxidation of the piperidine ring is also a possible transformation. The secondary amine of the piperidine can be oxidized to a nitroxide radical or an N-oxide. researchgate.netscirp.org Kinetic and mechanistic studies on the oxidation of piperazines and piperidones by various oxidizing agents have been reported. researchgate.netscirp.orgresearchgate.netchemijournal.com For instance, the oxidation of piperidones by Mn(III) in sulfuric acid media has been investigated to determine the reaction mechanism. researchgate.net Such studies provide insights into the factors that control the rate and outcome of the oxidation of the piperidine ring in molecules like 1-(4-Piperidyl)acetone. Furthermore, the oxidation of the α-carbon to the ketone can also occur under certain conditions.
Investigations into Substitution Reactions
Substitution reactions involving 1-(4-Piperidyl)acetone can occur at the piperidine nitrogen or at the α-carbon to the ketone. The secondary amine of the piperidine ring is nucleophilic and can participate in substitution reactions, such as N-alkylation or N-acylation. These reactions are fundamental for modifying the piperidine core and introducing diverse functionalities.
Substitution at the α-carbon of the ketone can proceed via an enol or enolate intermediate. For example, halogenation at the α-position can be achieved under acidic or basic conditions. The resulting α-haloketone is a versatile intermediate for further substitution reactions. The study of nucleophilic substitution reactions of pyridinium (B92312) ions with piperidine provides a model for understanding the reactivity of the piperidine nitrogen as a nucleophile. acs.org
Analysis of Mannich Condensation Mechanisms
The Mannich reaction is a cornerstone of organic synthesis, enabling the aminoalkylation of an acidic proton located alpha to a carbonyl group. wikipedia.orgadichemistry.com It is a three-component condensation reaction involving an active hydrogen compound (an enolizable carbonyl compound), formaldehyde (or another non-enolizable aldehyde), and a primary or secondary amine. wikipedia.orgorganic-chemistry.org The final product is a β-amino carbonyl compound, commonly referred to as a Mannich base. wikipedia.orgnih.gov
The mechanism of the Mannich reaction begins with the formation of an iminium ion from the reaction between the amine and the aldehyde. adichemistry.com In the context of synthesizing 1-(4-Piperidyl)acetone, the likely reactants would be piperidine, formaldehyde, and acetone. The secondary amine of piperidine would react with formaldehyde to generate the N,N-disubstituted iminium ion (also known as an Eschenmoser's salt precursor). adichemistry.com
The key steps of the mechanism are as follows:
Formation of the Iminium Ion: The reaction is typically performed under acidic conditions. The secondary amine (piperidine) performs a nucleophilic attack on the carbonyl carbon of formaldehyde. Subsequent dehydration of the resulting hemiaminal yields a highly electrophilic iminium ion. wikipedia.orgadichemistry.com
Enolization: The ketone (acetone), which possesses an acidic α-proton, tautomerizes to its enol form under the acidic reaction conditions. wikipedia.org
Nucleophilic Attack: The electron-rich enol form of acetone then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. This step forms the new carbon-carbon bond, creating the β-aminocarbonyl structure. wikipedia.org
This reaction is pivotal in the synthesis of various piperidine derivatives and other alkaloid-like structures. acs.orgoup.comias.ac.in The use of the amine hydrochloride salt is common, as it provides the acidic medium necessary for the reaction to proceed. adichemistry.com
Table 1: Components in the Mannich Reaction for 1-(4-Piperidyl)acetone Synthesis
| Reactant Role | Example Compound |
|---|---|
| Amine (Secondary) | Piperidine |
| Aldehyde (Non-enolizable) | Formaldehyde |
| Carbonyl (Enolizable) | Acetone |
Reductive Alkylation Studies
Reductive alkylation, also known as reductive amination, is a versatile and widely used method for forming carbon-nitrogen bonds, converting a carbonyl group into an amine via an intermediate imine. wikipedia.org However, in the context of synthesizing 1-(4-Piperidyl)acetone, a more direct approach involves the N-alkylation of the piperidine ring with a suitable three-carbon electrophile.
A prominent strategy is the direct alkylation of piperidine with chloroacetone (1-chloro-2-propanone). sigmaaldrich.com In this reaction, the lone pair of electrons on the nitrogen atom of the piperidine ring acts as a nucleophile, attacking the electrophilic carbon atom bonded to the chlorine atom in chloroacetone. This results in a nucleophilic substitution reaction (SN2), forming the C-N bond and displacing the chloride ion.
The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride that is formed as a byproduct, preventing the protonation of the starting piperidine and allowing the reaction to proceed to completion. The resulting free base, 1-(4-Piperidyl)acetone, can then be treated with hydrochloric acid to precipitate the desired hydrochloride salt.
Alternative reductive amination pathways could theoretically involve the reaction of 4-piperidone with an acetone-containing nucleophile or amine, followed by reduction. federalregister.govsciencemadness.org For instance, reacting 4-piperidone with aminoacetone would form an imine, which could then be reduced to the target secondary amine. However, the direct alkylation with chloroacetone is often more straightforward. Various reducing agents are employed in reductive amination, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride [Na(OAc)3BH] being particularly effective due to their ability to selectively reduce the intermediate iminium ion in the presence of the starting carbonyl compound. harvard.eduyoutube.com
Table 2: Key Reagents in Reductive Alkylation/N-Alkylation Synthesis
| Synthesis Route | Key Reagents |
|---|---|
| Direct N-Alkylation | Piperidine, Chloroacetone, Base (e.g., K2CO3) |
| Reductive Amination | 4-Piperidone, Aminoacetone, Reducing Agent (e.g., NaBH3CN) |
Applications in Advanced Organic Synthesis
Building Block Utility in Heterocyclic Chemistry
The structure of 1-(4-Piperidyl)acetone, containing both a secondary amine (upon deprotection) and a ketone, makes it an exemplary starting material for the synthesis of a diverse array of heterocyclic compounds. The presence of these two functional groups within the same molecule allows for a variety of cyclization strategies, both intramolecular and intermolecular, to generate novel ring systems.
One of the most powerful methods for synthesizing five-membered heterocycles such as pyrroles, furans, and thiophenes is the Paal-Knorr synthesis. wikipedia.orgrgmcet.edu.inethernet.edu.et This reaction typically involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) to yield a pyrrole (B145914). alfa-chemistry.com While 1-(4-Piperidyl)acetone is not a 1,4-dicarbonyl compound itself, its ketone functionality can be used to construct one. For instance, α-functionalization of the acetone (B3395972) moiety followed by further elaboration can generate the necessary 1,4-dicarbonyl precursor, which can then undergo cyclization.
More directly, the inherent amine and ketone functionalities allow for its use in cascade reactions to build fused heterocyclic systems. nih.gov For example, the piperidine (B6355638) nitrogen can act as an internal nucleophile, attacking the carbonyl group or a derivative thereof under specific conditions to form bicyclic structures. Research into the cyclization of related diketones has shown that such pathways can lead to the formation of hydroxypyrroline intermediates, which are precursors to stable pyrrole rings. researchgate.net The reactivity of the piperidyl acetone moiety can be harnessed to participate in annulation reactions, where a new ring is fused onto the existing piperidine scaffold. researchgate.net
The table below illustrates potential heterocyclic systems that can be conceptually derived from the 1-(4-piperidyl)acetone scaffold, highlighting its versatility as a synthetic building block.
| Starting Scaffold | Reaction Type | Potential Heterocyclic Product |
| 1-(4-Piperidyl)acetone | Paal-Knorr type Cyclization (with co-reactant) | Substituted Pyrrolidinyl-piperidines |
| 1-(4-Piperidyl)acetone | Intramolecular Condensation/Annulation | Fused Bicyclic Piperidine Derivatives |
| 1-(4-Piperidyl)acetone | Cascade Cyclization with Diamines | Pyrrole-fused Benzodiazepine analogues nih.gov |
Role in the Synthesis of Pharmaceutical Intermediates and Scaffolds
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of clinically approved drugs and biologically active compounds. nih.govresearchgate.net Consequently, functionalized piperidines like 1-(4-Piperidyl)acetone hydrochloride are highly valuable as intermediates in the synthesis of active pharmaceutical ingredients (APIs). nih.govmdpi.comresearchgate.net
The utility of structurally similar compounds underscores the importance of the piperidyl acetone motif. For instance, 1-(4-pyridyl)acetone is a documented key intermediate in the industrial synthesis of Milrinone, a potent cardiotonic agent used to treat heart failure. google.com The synthesis involves the reaction of 1-(4-pyridyl)acetone with dimethylformamide dimethyl acetal, followed by cyclization with cyanoacetamide. By analogy, 1-(4-piperidyl)acetone serves as a direct precursor to saturated analogues of such drugs, which may possess different pharmacological profiles, such as improved selectivity or metabolic stability.
Furthermore, piperidone derivatives are central to the synthesis of the 4-anilidopiperidine class of opioid analgesics, which includes highly potent drugs like fentanyl and remifentanil. google.comresearchgate.net The synthesis of remifentanil often starts from piperidone derivatives that are elaborated to introduce the necessary functional groups. google.com The acetone side chain on 1-(4-piperidyl)acetone provides a convenient handle for introducing the required N-phenylpropanamido group or other complex substituents at the 4-position of the piperidine ring.
The following table summarizes key pharmaceutical scaffolds and drug classes whose synthesis relies on piperidone or functionalized piperidine intermediates like 1-(4-piperidyl)acetone.
| Intermediate Class | Pharmaceutical Scaffold/Drug | Therapeutic Area |
| Piperidinyl Ketones | Milrinone Analogues | Cardiovascular Disease |
| 4-Piperidone (B1582916) Derivatives | Fentanyl, Remifentanil google.comresearchgate.net | Analgesia |
| Functionalized Piperidines | Donepezil Analogues nih.govacs.org | Alzheimer's Disease |
| 3-Piperidinyl Esters | Benidipine nih.gov | Hypertension |
Integration into Multicomponent Reaction Sequences
Multicomponent reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single, efficient step. nih.govnih.gov The bifunctional nature of 1-(4-piperidyl)acetone makes it an ideal substrate for several named MCRs, enabling rapid access to diverse and complex chemical libraries for drug discovery.
The Mannich reaction is a classic three-component reaction involving an enolizable ketone, an aldehyde (often formaldehyde), and a primary or secondary amine. wikipedia.orgadichemistry.com In this reaction, 1-(4-piperidyl)acetone can play a dual role. It can serve as the enolizable ketone component, reacting at the α-carbon of the acetone moiety. chemistrysteps.com Alternatively, the piperidine nitrogen itself can act as the secondary amine component, reacting with an aldehyde and another ketone to form a Mannich base. This versatility allows for the synthesis of complex β-amino-carbonyl compounds. wikipedia.org
The Ugi reaction is a four-component reaction that combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide scaffold. wikipedia.org The ketone group of 1-(4-piperidyl)acetone makes it a suitable carbonyl component for the Ugi reaction. nih.gov After deprotection of the piperidine nitrogen, the resulting secondary amine can also serve as the amine component in a subsequent Ugi reaction, further expanding its synthetic utility. The ability to incorporate four different points of diversity in a single step makes the Ugi reaction particularly valuable for generating libraries of drug-like molecules. nih.govwikipedia.org
The table below outlines a conceptual framework for integrating 1-(4-piperidyl)acetone into these powerful MCRs.
| Multicomponent Reaction | Role of 1-(4-Piperidyl)acetone | Other Components | Resulting Scaffold |
| Mannich Reaction | Ketone Component | Formaldehyde (B43269), Amine | β-Amino-ketone with piperidine moiety |
| Ugi Reaction | Ketone Component | Amine, Carboxylic Acid, Isocyanide | Bis-amide with piperidinyl-acetone core wikipedia.org |
| Strecker Reaction | Ketone Component | Amine, Cyanide Source | α-Amino nitrile with piperidine moiety nih.gov |
| Bucherer–Bergs Reaction | Ketone Component | Ammonium (B1175870) Carbonate, Cyanide Source | Piperidinyl-spiro-hydantoin mdpi.com |
Development of Novel Synthetic Methodologies Employing the Piperidyl Acetone Moiety
Beyond its role as a passive building block, the unique electronic and steric properties of the 1-(4-piperidyl)acetone scaffold can be exploited to develop entirely new synthetic methodologies. The interplay between the basic nitrogen of the piperidine ring and the electrophilic carbonyl of the acetone side chain allows for novel reactivity and the potential for catalyst development.
One area of development is in cascade reactions . The functional groups in 1-(4-piperidyl)acetone are perfectly positioned to initiate and participate in complex cascade sequences, where multiple bonds are formed in a single, orchestrated process. For example, a reaction could be designed where an initial intermolecular transformation at the ketone is followed by an intramolecular cyclization involving the piperidine nitrogen, leading to complex polycyclic systems in a highly atom- and step-economical fashion. nih.gov
The piperidyl acetone moiety can also serve as a template for designing new organocatalysts . The secondary amine of the piperidine can be used to form enamines or iminium ions, key intermediates in many organocatalytic cycles, while the rest of the molecule provides a rigid scaffold that can induce stereoselectivity in a catalyzed reaction.
Finally, novel transformations of the acetone side chain itself, influenced by the presence of the piperidine ring, can lead to new synthetic methods. For example, oxidative coupling reactions involving the enolate of the ketone could be directed by the piperidine moiety, leading to regioselective C-C bond formation. researchgate.net The development of such methodologies expands the toolbox available to synthetic chemists for the construction of complex molecules with applications in materials science and pharmaceuticals.
Pharmacological and Biological Research of Derivatives
Interaction with Neurotransmitter Systems
The versatility of the piperidine (B6355638) scaffold is evident in its derivatives' ability to interact with multiple neurotransmitter systems, which are crucial for regulating physiological and cognitive functions.
The development of ligands targeting specific neurotransmitter receptors is a cornerstone of modern drug discovery. The piperidine moiety has proven to be a critical structural element for activity at various receptors, including histamine (B1213489) and sigma receptors. nih.gov Research has shown that derivatives containing a piperidine core often exhibit significantly higher affinity for sigma-1 (σ₁) receptors compared to their piperazine (B1678402) counterparts. nih.gov This difference is attributed to the protonation state of the molecule at physiological pH; piperidine-containing compounds predominantly exist in a monoprotonated form, which is favorable for binding. nih.gov
The benzyl-piperidine group is frequently an essential component for the successful inhibition of cholinesterase receptors, which are implicated in Alzheimer's disease. encyclopedia.pub This group provides strong binding to the catalytic site of the acetylcholinesterase (AChE) enzyme. encyclopedia.pub Furthermore, piperidine derivatives have been developed as subtype-selective antagonists for the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neurological function. nih.gov
Derivatives of piperidine and the structurally related piperazine have been extensively studied for their interaction with dopamine (B1211576) and serotonin (B10506) (5-HT) receptors, which are primary targets for antipsychotic and antidepressant medications. nih.govnih.gov
Studies on various piperazine derivatives have revealed high affinities for multiple serotonin receptor subtypes, particularly 5-HT₁ₐ, 5-HT₂ₐ, and 5-HT₇ receptors, as well as for dopamine D₂ receptors. nih.govresearchgate.net For instance, certain 1,3,5-triazine-methylpiperazine derivatives have demonstrated very high affinity for the 5-HT₆ receptor. researchgate.net The affinity for these receptors is crucial for the therapeutic action of many centrally acting drugs. nih.gov
The following table summarizes the binding affinities (Ki, nM) of selected piperazine derivatives for various dopamine and serotonin receptors.
| Compound/Derivative | D₂ Receptor (Ki, nM) | 5-HT₁ₐ Receptor (Ki, nM) | 5-HT₂ₐ Receptor (Ki, nM) | 5-HT₆ Receptor (Ki, nM) | 5-HT₇ Receptor (Ki, nM) |
| Compound 4 (1,3,5-triazine derivative) | >1000 | >1000 | 272 | 11 | >1000 |
| Compound 1 (1,3,5-triazine derivative) | >1000 | >1000 | 430 | 113 | >1000 |
| PD 158771 | High Affinity | High Affinity | Not Reported | Not Reported | Not Reported |
| HBK-14 | Not Reported | High Affinity | Not Reported | Not Reported | High Affinity |
| HBK-15 | Not Reported | High Affinity | Not Reported | Not Reported | High Affinity |
Data sourced from multiple studies investigating different series of compounds. nih.govresearchgate.netresearchgate.net
This research highlights the potential to fine-tune the piperidine/piperazine scaffold to achieve desired selectivity and potency at specific receptor subtypes, which is a key goal in the development of new neuropsychiatric drugs. nih.govmdpi.com
The N-methyl-D-aspartate (NMDA) receptor is a critical ionotropic glutamate (B1630785) receptor involved in learning, memory, and neuronal function. A number of pharmacological agents containing the piperidine ring have been developed to bind to and inhibit NMDA receptor activity, often with selectivity for specific subunits. nih.gov
For example, 4-benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine has been identified as a potent antagonist of the NR1A/2B subtype of the NMDA receptor. nih.gov The pharmacological heterogeneity of NMDA receptors is primarily determined by the specific NR2 subunit (NR2A, NR2B, NR2C, or NR2D) it contains. nih.gov Research into derivatives of (2S,3R)-1-(biphenyl-4-carbonyl)piperazine-2,3-dicarboxylic acid (PBPD) has led to the discovery of antagonists that show a preference for NR2C and NR2D subunits. researchgate.net One such derivative, (2S,3R)-1-(phenanthrene-2-carbonyl)piperazine-2,3-dicarboxylic acid (PPDA), is reported to be the most potent and selective NR2C/NR2D-preferring antagonist identified to date. researchgate.net
| Compound | Target | Activity |
| 4-benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine | NR1A/2B NMDA Receptor | Potent Antagonist |
| PPDA | NR2C/NR2D NMDA Receptor | Potent and Selective Antagonist |
| Ifenprodil | NR2B-containing NMDA Receptors | Selective Inhibitor |
This table illustrates the subtype-selectivity of different piperidine-related compounds at the NMDA receptor. nih.govnih.govresearchgate.net
Biological Activity Spectrum of Piperidine-Containing Compounds
The structural features of the piperidine ring contribute to a wide range of biological activities beyond direct neurotransmitter receptor modulation.
Many piperidine and piperazine derivatives are known for their potent antihistaminic effects, primarily through antagonism of histamine H₁ receptors. rxlist.comresearchgate.net This action inhibits responses such as increased vascular permeability and flare responses in the nervous system. researchgate.net Hydroxyzine, a piperazine derivative, acts as an inverse agonist at the H₁ receptor, reducing its activity and inhibiting the release of histamine. rxlist.com
Furthermore, research has focused on developing dual-acting ligands that target both histamine H₃ and sigma-1 (σ₁) receptors. nih.govnih.gov The piperidine moiety has been identified as a crucial structural feature for achieving this dual activity. nih.govnih.gov Replacing a piperazine ring with a piperidine ring can dramatically increase affinity for the σ₁ receptor while maintaining high affinity for the H₃ receptor. nih.gov
The piperidine scaffold is a key component in many analgesic compounds. pjps.pk Its presence is essential in the structure of morphine and related opioids. bohrium.com Synthetic piperidine derivatives have been explored for their analgesic activity, with studies showing that modifications to the piperidine ring and its substituents can significantly influence potency. nih.govpjps.pk For instance, replacing a primary amino group with a piperidine structure in certain classes of compounds has been shown to increase analgesic activity. nih.gov
Piperidine-containing compounds are also recognized for their anticholinergic properties, meaning they can block the action of the neurotransmitter acetylcholine. encyclopedia.pubnih.gov This activity is the basis for the clinical use of drugs like atropine, which contains a fused piperidine ring. encyclopedia.pub Some piperazine-based antihistamines can cross the blood-brain barrier and produce anticholinergic effects, leading to sedation. rxlist.com The ability of piperidine derivatives to interact with cholinergic receptors makes them relevant for research into conditions like Alzheimer's disease and neuropathic pain. encyclopedia.pubbohrium.com
Anti-inflammatory and Antioxidant Activity
Derivatives built upon the piperidine framework have demonstrated notable anti-inflammatory and antioxidant properties. The natural alkaloid piperine (B192125), for instance, exhibits antioxidant effects by quenching free radicals and reactive oxygen species (ROS). nih.gov It has been shown to protect against oxidative damage and possesses anti-inflammatory capabilities mediated through the inhibition of NF-κB activation. nih.gov In laboratory studies, piperine acts as a powerful scavenger of superoxide (B77818) radicals and inhibits lipid peroxidation. nih.gov
Synthetic piperidine derivatives have also been a focus of research for these properties. A study involving 25 distinct piperidine compounds identified specific derivatives with potent radical scavenging abilities; compound 19 was the most effective scavenger of the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, while compound 10 was the most potent against the superoxide anion radical. nih.gov In another investigation, six newly synthesized piperidine derivatives were evaluated for their antioxidant capacity, with all tested compounds showing potentials greater than 49%. academicjournals.org Specifically, one derivative demonstrated a scavenging capacity of 78% at a concentration of 1000 µg/ml. academicjournals.org This body of research highlights the versatility of the piperidine scaffold in developing agents that can combat oxidative stress, a key factor in various pathological conditions. researchgate.net
Table 1: Antioxidant Activity of Selected Piperidine Derivatives
| Compound/Derivative | Target/Assay | Key Finding | Reference |
|---|---|---|---|
| Piperine | Free Radicals, ROS | Acts as a powerful superoxide scavenger and inhibits lipid peroxidation. | nih.gov |
| Piperidine Derivative 19 | DPPH Radical | Identified as the most potent scavenger in a study of 25 compounds. | nih.gov |
| Piperidine Derivative 10 | Superoxide Anion | Showed the most effective scavenging activity against this radical. | nih.gov |
| Piperidine Derivative 8 | DPPH Scavenging Capacity | Exhibited the highest scavenging capacity (78%) among six tested novel derivatives. | academicjournals.org |
Antimicrobial and Antiviral Efficacy
The piperidine nucleus is a key component in the development of new antimicrobial and antiviral agents. ijnrd.orgresearchgate.net Synthetic strategies have included creating hybrid molecules, such as quinine-piperidine conjugates, which have shown antibacterial and fungicidal properties, with particular sensitivity observed in Staphylococcus aureus. mdpi.com
Systematic screening of novel piperidine derivatives has identified compounds with significant efficacy. In one study, a series of benzoyl and sulphonyl derivatives of piperidine-4-carboxamide were synthesized, and some showed moderate to good antibacterial activity against E. coli. researchgate.net Another research effort evaluated six new piperidine derivatives, where one compound exhibited the strongest inhibitory activity against seven different bacterial strains. academicjournals.org The same set of compounds also showed varying degrees of inhibition against fungi like Aspergillus niger and Candida albicans. academicjournals.org
The search for new antiviral agents has also utilized the piperidine scaffold. For example, hydrochlorides of esters derived from piperidinecarboxylic acids were synthesized specifically for the purpose of identifying new antiviral drugs. researchgate.net Furthermore, certain piperidine derivatives that integrate the pharmacophore of rimantadine (B1662185) have demonstrated enhanced activity against the influenza A virus. ijnrd.org In the field of antitubercular research, piperidinothiosemicarbazones have been developed, with two compounds showing complete selectivity for M. tuberculosis strains without cytotoxic effects on non-tumor cells. mdpi.com
Table 2: Antimicrobial Efficacy of Selected Piperidine Derivatives
| Derivative Class | Target Organism(s) | Notable Results | Reference |
|---|---|---|---|
| Quinine-piperidine conjugates | Staphylococcus aureus | High sensitivity observed. | mdpi.com |
| Piperidinothiosemicarbazones | M. tuberculosis | Two compounds showed complete selectivity. | mdpi.com |
| Benzoyl derivatives of piperidine-4-carboxamide | E. coli | Moderate to good antibacterial activity. | researchgate.net |
| Novel Piperidine Derivative 6 | Various bacteria | Strongest inhibitory activity among six tested compounds. | academicjournals.org |
Anticancer Activity and Tumor-Selective Toxicity
Piperidine and its derivatives have emerged as significant candidates in anticancer research, demonstrating therapeutic potential against a range of cancers including breast, prostate, lung, and ovarian cancer. nih.gov These compounds can modulate critical signaling pathways, such as NF-κB and PI3K/Akt, to induce apoptosis in cancer cells. nih.gov For example, a specific piperidine derivative, compound 17a , was found to inhibit the proliferation of PC3 prostate cancer cells in a concentration-dependent manner. nih.gov
The natural alkaloid piperine has also been extensively studied for its anticancer properties. nih.govresearchgate.net Research has shown that synthetic piperidine molecules can exhibit high cytotoxic effects on specific cancer cell lines, such as A549 lung cancer cells, suggesting their potential as a basis for new anticancer drugs. researchgate.net A broad screening of 25 piperidine derivatives against multiple human cancer cell lines (including U251, MCF7, and PC-3) revealed that the compounds were significantly more toxic to cancer cells than to a normal human cell line (HaCaT). nih.gov This tumor-selective toxicity is a highly desirable characteristic in chemotherapy. The study also noted that the neutralization of ROS by these compounds could be directly related to their antiproliferative activity against PC-3 prostate cancer cells, which are known to generate high levels of oxidative stress. nih.gov
Research in Alzheimer's Disease and Central Nervous System Agents
The piperidine scaffold is a cornerstone in the development of agents targeting the central nervous system (CNS), particularly for neurodegenerative conditions like Alzheimer's disease. nih.gov The well-known Alzheimer's drug, Donepezil, features a piperidine moiety and functions as an acetylcholinesterase (AChE) inhibitor. nih.govnih.gov Building on this precedent, researchers have synthesized novel series of benzamide (B126) derivatives containing a piperidine core as potential anti-Alzheimer's agents. nih.gov In one such study, a derivative designated as 5d exhibited more potent AChE inhibitory activity than Donepezil itself. nih.gov
Beyond AChE inhibition, piperidine derivatives are being explored for other CNS targets. Methylphenidate, a benzylpiperidine derivative used to treat ADHD, is also under investigation for its potential to treat apathy in patients with Alzheimer's disease. wikipedia.org Furthermore, piperidine derivatives have been designed as antagonists for histamine H3 and sigma-1 receptors, which are implicated in various neuropsychiatric and neurodegenerative disorders. nih.govacs.org These receptors modulate key neurotransmitter systems, and ligands targeting them represent potential therapeutic agents for a range of CNS conditions. nih.gov
Investigation of Other Pharmacological Effects (e.g., anti-diabetic, anti-hypertension)
The therapeutic applications of piperidine derivatives extend to metabolic disorders. ijnrd.org The well-established anti-diabetic drug alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, contains a piperidine moiety in its structure. nih.govpensoft.net Research has shown that replacing a piperazine ring with a piperidine ring in certain sulphonamide derivatives does not cause a significant loss of DPP-4 inhibitory activity, indicating the suitability of the piperidine scaffold for this target. researchgate.net
Newer research has focused on other mechanisms for managing diabetes. A novel piperidine derivative demonstrated a 97.30% inhibitory activity against α-amylase, an enzyme involved in carbohydrate digestion. nih.gov In another approach, derivatives of piperine were synthesized to act as agonists for PPARγ (peroxisome proliferator-activated receptor gamma), a key regulator of glucose metabolism. dovepress.com One of these derivatives, compound 2a , was identified as a potential PPARγ agonist, proving to be more potent than the reference drug rosiglitazone. dovepress.com These findings underscore the broad potential of piperidine-based compounds in developing treatments for diabetes and hypertension. ijnrd.orgnih.gov
Table 3: Investigational Pharmacological Effects of Piperidine Derivatives
| Derivative/Drug | Pharmacological Target | Therapeutic Area | Key Finding | Reference |
|---|---|---|---|---|
| Alogliptin | DPP-4 Inhibition | Anti-diabetic | An established drug containing a piperidine moiety. | nih.govpensoft.net |
| Novel Piperidine Derivative | α-Amylase Inhibition | Anti-diabetic | Showed 97.30% inhibition of the enzyme. | nih.gov |
| Piperine Derivative 2a | PPARγ Agonism | Anti-diabetic | Identified as a potent agonist, more so than rosiglitazone. | dovepress.com |
| Piperazine Sulphonamides | DPP-4 Inhibition | Anti-diabetic | Substituting with a piperidine ring did not significantly reduce activity. | researchgate.net |
Structure-Activity Relationship (SAR) Studies
Influence of Substituent Patterns on Biological Profile
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of piperidine derivatives by identifying how chemical modifications influence their biological effects. nih.govnih.gov Research has shown that even minor changes to the substituent patterns on the piperidine ring or its associated functional groups can dramatically alter potency and selectivity. nih.gov
For instance, in a series of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives designed as AChE inhibitors for Alzheimer's disease, the position of a substituent on the benzamide ring was critical. The derivative with a fluorine atom at the ortho position (compound 5d ) was the most active compound in the series. nih.gov In the context of antitubercular agents, an SAR study of 6-substituted pyridine (B92270) and pyrazine (B50134) derivatives revealed that the nature of the cyclic amine substituent was key. The biological activity decreased in the order of piperidine > pyrrolidine (B122466) > morpholine, suggesting that the higher basicity of the piperidine ring contributed to greater potency. mdpi.com
Conformational Analysis and Receptor Binding
The three-dimensional shape (conformation) of piperidine derivatives and how they fit into biological targets is crucial for their activity. Molecular modeling and docking studies are key to understanding these interactions.
Research on piperidine derivatives targeting the acetylcholine-binding protein (AChBP), a model for the α7 nicotinic receptor, demonstrates the importance of specific substitutions. nih.gov In one study, an initial hit from a compound library (compound 1) showed moderate binding affinity. nih.gov Optimization led to compound 14, which had a significantly higher affinity (Ki=105.6 nmol/L) compared to nicotine (B1678760) (Ki=777 nmol/L). nih.gov Further molecular modeling, comparing the derivative to the known ligand epibatidine, suggested that different piperidinyl substitutions could improve the fit. nih.gov This structure-based design resulted in compound 15, a ligand with a very high affinity (Ki=2.8 nmol/L). nih.gov
Similarly, studies on sigma receptors (S1R and S2R), which are implicated in neurodegenerative diseases and cancer, highlight the role of conformation in binding affinity. rsc.org A screening of piperidine/piperazine-based compounds identified compound 1 (2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone) with a high S1R affinity (Ki = 3.2 nM), comparable to the reference compound haloperidol (B65202) (Ki = 2.5 nM). rsc.org Docking analysis of this compound into the S1R crystal structure, followed by molecular dynamics simulations, helped identify the crucial amino acid residues it interacts with, providing a path for further optimization. rsc.org
In another study focusing on σ1 receptor ligands, molecular dynamics simulations were used to explain differences in binding affinity among a series of 4-(2-aminoethyl)piperidine derivatives. nih.gov The simulations showed that N-methylpiperidine derivatives had higher σ1 affinity because the methyl group increased favorable lipophilic interactions within the binding pocket, which is formed by residues such as Leu105, Leu182, and Tyr206. nih.gov This computational analysis successfully explained the experimental finding that 1-methylpiperidines possess particularly high σ1 receptor affinity, while derivatives with other N-substituents (proton, ethyl, tosyl) have lower affinity. nih.gov
Table 1: Receptor Binding Affinities of Selected Piperidine Derivatives This table is interactive. You can sort and filter the data.
| Compound/Ligand | Target Receptor | Binding Affinity (Ki) | Reference(s) |
|---|---|---|---|
| Compound 14 | AChBP | 105.6 nmol/L | nih.gov |
| Compound 15 | AChBP | 2.8 nmol/L | nih.gov |
| Nicotine | AChBP | 777 nmol/L | nih.gov |
| Compound 1 | S1R | 3.2 nM | rsc.org |
| Haloperidol | S1R | 2.5 nM | rsc.org |
| Piperidine 4a | σ1 | -9.48 kcal/mol (ΔGbind) | nih.gov |
| N-Methylpiperidine 20a | σ1 | -10.12 kcal/mol (ΔGbind) | nih.gov |
Stereochemical Effects on Biological Activity
The specific spatial arrangement of atoms, or stereochemistry, in piperidine derivatives can have a profound impact on their biological function. nih.govnih.gov For many classes of compounds, stereochemistry is a key driver of both potency and pharmacokinetic properties. nih.gov It can even affect how drugs are taken up by cells, as seen with certain antibiotics. nih.gov
A study involving the synthesis of a new series of piperidin-4-ol derivatives established their structural and conformational properties using various spectral analyses. nih.gov The research then specifically investigated the effect of their stereochemistry on antibacterial, antifungal, and anthelmintic activities. nih.gov
In another example, research on isomers of 3-Br-Acivicin and its derivatives revealed that stereochemistry significantly influences antimalarial activity. nih.gov Phenotypic assays against Plasmodium falciparum strains showed that compounds with the natural (5S, αS) configuration were substantially more active than their corresponding enantiomers and diastereomers. nih.gov For instance, the (5S, αS) isomers exhibited sub-micromolar IC50 values against both chloroquine-sensitive (D10) and chloroquine-resistant (W2) strains. nih.gov This suggests that a stereoselective uptake mechanism may be responsible for the enhanced biological activity of these specific isomers, as the stereochemistry appears crucial for recognition by putative cellular transporters. nih.gov
Table 2: Effect of Stereochemistry on Antimalarial Activity (IC50 in µM) This table is interactive. You can sort and filter the data.
| Compound Subclass | Stereoisomer Configuration | P. falciparum D10 | P. falciparum W2 | Reference(s) |
|---|---|---|---|---|
| 1 | (5S, αS) | Sub-micromolar | Sub-micromolar | nih.gov |
| 1 | Other Isomers | Significantly less active | Significantly less active | nih.gov |
| 2 | (5S, αS) | Sub-micromolar | Sub-micromolar | nih.gov |
| 2 | Other Isomers | Significantly less active | Significantly less active | nih.gov |
| 3 | (5S, αS) | Sub-micromolar | Sub-micromolar | nih.gov |
| 3 | Other Isomers | Significantly less active | Significantly less active | nih.gov |
| 4 | (5S, αS) | Sub-micromolar | Sub-micromolar | nih.gov |
| 4 | Other Isomers | Significantly less active | Significantly less active | nih.gov |
In Vitro and In Vivo Biological Evaluation Protocols
A variety of standardized laboratory and animal-based protocols are employed to assess the biological effects of piperidine derivatives.
In Vitro Evaluation: These methods use isolated biological components or cells to determine a compound's activity.
Receptor Binding Assays: Radioligand binding assays are commonly used to determine the affinity of a compound for a specific receptor, such as the σ1 and σ2 receptors. rsc.orgnih.gov These assays measure how effectively the test compound displaces a known radioactive ligand from the receptor, yielding values like the inhibitory constant (Ki). rsc.org
Enzyme Inhibition Assays: The ability of derivatives to inhibit specific enzymes is a frequent measure of activity. For example, cholinesterase enzyme inhibition assays are used to screen for potential anti-Alzheimer's agents, measuring the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity. mdpi.com Similar assays are performed for other enzymes like monoamine oxidase (MAO). mdpi.com
Cytotoxicity Assays: To evaluate anticancer potential, the antiproliferative and cytotoxic activity of derivatives is tested against various human cancer cell lines, such as breast cancer lines (MCF-7, Zr-75-1) or lung cancer cells (A427). nih.govnih.gov The MTT assay is a common method used for this purpose. nih.gov
Ames Test: The mutagenic potential of a compound can be evaluated using the Ames test, which uses specific strains of Salmonella bacteria to detect DNA mutations. biorxiv.org
Cell Transformation Assay: This assay is used to assess the carcinogenic potential of a substance by observing whether it can induce malignant changes in cultured cells. biorxiv.org
In Vivo Evaluation: These methods involve testing compounds in living organisms, typically animal models, to understand their effects in a whole biological system.
Anticonvulsant Models: The anticonvulsant properties of derivatives are often evaluated in rodent models. nih.gov Key tests include the maximal electroshock seizure (MES) model and the subcutaneous pentylenetetrazole (sc-PTZ) seizure model, which represent different types of epileptic seizures. nih.gov
Anti-inflammatory and Analgesic Models: The anti-inflammatory effect can be assessed using the carrageenan-induced paw edema model in rats, where the compound's ability to reduce swelling is measured and compared to a standard drug like Indomethacin. mdpi.com Analgesic (pain-relieving) activity can be evaluated using methods like the Paw Pressure test (Randall-Selitto test). researchgate.net
Neuromuscular Blocking Action: For compounds designed to act as muscle relaxants, in vivo studies in animals are conducted to measure their potency and duration of action compared to standards like d-tubocurarine. researchgate.net
Toxicity Studies: Acute oral toxicity studies are performed in rodents (e.g., mice and rats) according to established guidelines (e.g., from the OECD) to determine the median lethal dose (LD50) and observe any adverse clinical signs. biorxiv.org
Computational and Theoretical Investigations
Molecular Structure Elucidation and Conformational Analysis
The initial step in the computational analysis of 1-(4-Piperidyl)acetone hydrochloride involves the elucidation of its three-dimensional structure and a thorough exploration of its conformational landscape. The piperidine (B6355638) ring, similar to cyclohexane, typically adopts a chair conformation to minimize steric and torsional strain. For this compound, the key conformational question would be the orientation of the acetonyl group at the C4 position—whether it is in an axial or equatorial position.
Protonation of the piperidine nitrogen to form the hydrochloride salt can significantly influence the conformational preference. fiveable.me Studies on other 4-substituted piperidinium (B107235) salts have shown that electrostatic interactions between the protonated nitrogen and polar substituents can stabilize the axial conformer. fiveable.me In the case of this compound, computational methods like molecular mechanics or quantum mechanics would be used to calculate the relative energies of the different conformers. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with computational modeling, are powerful tools for determining the predominant conformation in solution. nih.govd-nb.info The analysis would involve calculating the energy of various rotamers of the acetonyl side chain as well.
Quantum Chemical Calculations
Quantum chemical calculations provide deep insights into the electronic properties and reactivity of a molecule.
Prediction of Pharmacokinetic Parameters (ADMET)
In silico tools are widely used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. Various software platforms like SwissADME, preADMET, and ADMETLab utilize quantitative structure-activity relationship (QSAR) models and other computational methods to estimate these parameters based on the molecule's structure.
For this compound, a computational ADMET profile would be generated to predict properties such as:
Oral Bioavailability: The fraction of the drug that reaches systemic circulation.
Blood-Brain Barrier (BBB) Permeability: The ability of the compound to cross into the central nervous system.
Cytochrome P450 (CYP) Inhibition: Potential to interfere with the metabolism of other drugs.
Aqueous Solubility: A key factor influencing absorption.
Plasma Protein Binding: The extent to which the compound binds to proteins in the blood. fiveable.me
Table 3: Hypothetical Predicted ADMET Properties for 1-(4-Piperidyl)acetone Note: This table is illustrative and based on general predictions for similar small molecules.
| Property | Predicted Value/Classification | Implication for Drug Development |
|---|---|---|
| Gastrointestinal Absorption | High | Good potential for oral administration. |
| Blood-Brain Barrier Permeant | No | Unlikely to cause central nervous system side effects. |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this pathway. |
| LogS (Aqueous Solubility) | -2.5 | Moderately soluble. |
| Lipinski's Rule of Five | 0 Violations | Likely to have drug-like properties. |
Computational Approaches to Structure-Activity Relationship (SAR)
Structure-Activity Relationship (SAR) studies aim to understand how modifications to a chemical structure affect its biological activity. While no specific SAR studies for this compound have been published, computational methods could be employed to guide such an investigation.
A typical computational SAR study on analogues of 1-(4-Piperidyl)acetone would involve:
Creating a library of virtual derivatives: Modifying the piperidine ring, the acetone (B3395972) side chain, or adding substituents at various positions.
Calculating molecular descriptors: For each analogue, a range of physicochemical and structural properties would be computed.
Developing a QSAR model: If experimental activity data were available for a set of compounds, a mathematical model could be built to correlate the descriptors with activity. This model could then be used to predict the activity of new, unsynthesized analogues.
Such studies on related piperidine derivatives have been used to optimize potency and improve pharmacokinetic properties for various biological targets.
Advanced Analytical Methodologies in Research
Spectroscopic Characterization Techniques
Spectroscopic methods provide detailed information about the molecular structure, functional groups, and atomic connectivity of a compound. For 1-(4-Piperidyl)acetone hydrochloride, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FT-IR) spectroscopy would be employed for a comprehensive structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Analysis of ¹H, ¹³C, and ¹⁵N NMR spectra, complemented by two-dimensional (2D) NMR experiments, allows for the complete assignment of all atoms within the this compound molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would be expected to show distinct signals for the protons on the piperidine (B6355638) ring, the methylene (B1212753) bridge, and the methyl group of the acetone (B3395972) moiety. The protonation of the piperidine nitrogen by HCl would lead to a downfield shift of the adjacent protons compared to the free base. The integration of the peak areas would correspond to the number of protons in each environment.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. Key signals would include those for the carbonyl carbon of the acetone group (typically in the range of 205-220 ppm), the carbons of the piperidine ring, the methylene bridge carbon, and the methyl carbon. Similar to ¹H NMR, the carbons adjacent to the protonated nitrogen would experience a downfield shift.
¹⁵N NMR Spectroscopy: Nitrogen-15 NMR, although less common due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus, can provide valuable information about the electronic environment of the nitrogen atom. For this compound, a ¹⁵N NMR spectrum would show a single resonance for the piperidinyl nitrogen. The chemical shift would be indicative of its quaternary ammonium (B1175870) salt nature, significantly shifted from that of a free amine. nist.gov
2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation), are crucial for assembling the molecular structure. A COSY spectrum would reveal proton-proton couplings within the piperidine ring and between the methylene bridge and the adjacent piperidine proton. HSQC would correlate each proton signal to its directly attached carbon, while HMBC would show correlations between protons and carbons separated by two or three bonds, confirming the connectivity between the acetone moiety and the piperidine ring.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Piperidine H2, H6 (axial & equatorial) | 2.8 - 3.5 | 45 - 50 |
| Piperidine H3, H5 (axial & equatorial) | 1.5 - 2.0 | 28 - 33 |
| Piperidine H4 | 1.8 - 2.2 | 35 - 40 |
| Methylene (-CH₂-CO) | 2.5 - 2.8 | 50 - 55 |
| Methyl (CO-CH₃) | 2.1 - 2.3 | 30 - 35 |
| Carbonyl (C=O) | - | 208 - 215 |
Note: These are predicted values and may vary based on the solvent and experimental conditions. The hydrochloride salt form will cause downfield shifts for protons and carbons near the nitrogen atom compared to the free base.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and precision. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the unambiguous determination of the molecular formula. For 1-(4-Piperidyl)acetone, the protonated molecule [M+H]⁺ would be observed. The high-resolution data would distinguish its exact mass from other ions with the same nominal mass, confirming its elemental composition. Fragmentation patterns observed in tandem MS/MS experiments can further corroborate the proposed structure by identifying characteristic losses of fragments.
Interactive Data Table: Expected HRMS Data
| Ion | Formula | Calculated m/z |
| [M+H]⁺ (of free base) | C₈H₁₆NO⁺ | 142.1232 |
Note: The observed mass in an HRMS experiment should be within a few ppm of the calculated mass.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would exhibit characteristic absorption bands. A strong, sharp peak around 1715 cm⁻¹ would be indicative of the C=O (carbonyl) stretching of the ketone. The N-H stretching vibration of the protonated amine (piperidinium ion) would appear as a broad band in the region of 2400-3000 cm⁻¹. C-H stretching vibrations of the alkyl groups would be observed around 2850-3000 cm⁻¹.
Interactive Data Table: Characteristic FT-IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=O (Ketone) | Stretch | 1710 - 1720 |
| N⁺-H (Ammonium) | Stretch | 2400 - 3000 (broad) |
| C-H (Alkyl) | Stretch | 2850 - 2980 |
| C-N | Stretch | 1000 - 1250 |
Chromatographic Separation and Purity Assessment
Chromatographic techniques are fundamental for separating the target compound from impurities and for assessing its purity. Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC/MS) are routinely used for these purposes.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique for monitoring reaction progress, identifying compounds, and determining purity. For this compound, a silica (B1680970) gel plate would typically be used as the stationary phase. Due to the polar nature of the hydrochloride salt, a relatively polar mobile phase would be required for elution. A mixture of a polar organic solvent like methanol (B129727) or ethanol (B145695) with a less polar solvent such as dichloromethane (B109758) or ethyl acetate, often with a small amount of a basic modifier like triethylamine (B128534) or ammonia (B1221849) to reduce tailing, would likely provide good separation. The spot could be visualized under UV light if the compound is UV-active, or by using a staining agent such as potassium permanganate (B83412) or iodine vapor. The retention factor (Rƒ) value is characteristic for a given compound in a specific solvent system.
Interactive Data Table: Potential TLC Systems
| Stationary Phase | Mobile Phase System (v/v) | Expected Rƒ Range | Visualization |
| Silica Gel 60 F₂₅₄ | Dichloromethane:Methanol (9:1) | 0.3 - 0.5 | UV (254 nm), Iodine |
| Silica Gel 60 F₂₅₄ | Ethyl Acetate:Methanol:Triethylamine (8:1:1) | 0.4 - 0.6 | Potassium Permanganate |
Note: Rƒ values are highly dependent on the specific conditions (e.g., plate manufacturer, chamber saturation, temperature).
Liquid Chromatography-Mass Spectrometry (LC/MS)
Liquid Chromatography-Mass Spectrometry (LC/MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is highly sensitive and selective, making it ideal for both qualitative and quantitative analysis, as well as for purity assessment. A reversed-phase C18 column is commonly used for the separation of polar compounds like this compound. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with an acidic modifier such as formic acid or trifluoroacetic acid to improve peak shape and ionization efficiency. The mass spectrometer would detect the protonated molecule [M+H]⁺, confirming the identity of the eluting peak. The purity of the sample can be determined by integrating the peak area of the target compound relative to the total area of all observed peaks in the chromatogram.
Interactive Data Table: Typical LC/MS Parameters
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5-95% B over several minutes |
| Flow Rate | 0.2 - 0.5 mL/min |
| Detection (MS) | Electrospray Ionization (ESI), Positive Ion Mode |
| Monitored Ion (m/z) | 142.12 (for [M+H]⁺ of free base) |
Based on a comprehensive review of available scientific literature, there are no specific research findings or established advanced spectrophotometric methodologies published for the quantitative analysis of this compound. The conducted search did not yield any studies that provide detailed research findings or data tables specifically for this compound.
Therefore, it is not possible to generate an article section on "Advanced Spectrophotometric Methods for Quantitative Analysis" of this compound that meets the requirements of being "thorough, informative, and scientifically accurate" with "detailed research findings."
While spectrophotometric methods are widely used for the quantitative analysis of various chemical compounds, including other hydrochloride salts and ketones, the specific parameters, validation data, and research findings are unique to each molecule. Extrapolating from other compounds would be speculative and would not adhere to the required standards of scientific accuracy.
Further research and experimental studies would be necessary to develop and validate advanced spectrophotometric methods for the quantitative analysis of this compound. Without such studies, any discussion would be hypothetical and not suitable for a professional, authoritative article.
Regulatory and Ethical Considerations in Chemical Research
Navigating Controlled Substance Precursor Regulations
The regulatory landscape for chemicals that can be used in the synthesis of controlled substances is complex and varies by jurisdiction. In the United States, the Drug Enforcement Administration (DEA) is the primary federal agency responsible for enforcing the Controlled Substances Act (CSA). The CSA and its implementing regulations place controls on specific chemicals identified as precursors, essential chemicals, or reagents used in the illicit manufacture of controlled substances.
1-(4-Piperidyl)acetone hydrochloride is directly impacted by the regulation of its parent compound, 4-piperidone (B1582916). Due to its established use in the illicit synthesis of fentanyl, the DEA has taken action to control 4-piperidone. federalregister.govlgcstandards.com
Designation as a List I Chemical
Effective May 12, 2023, the DEA designated 4-piperidone as a List I chemical. federalregister.gov This classification has significant regulatory implications for all handlers of the substance. Crucially, the final rule extends beyond the parent compound itself, explicitly including:
Its acetals
Its amides
Its carbamates
Its salts
Salts of its acetals, amides, and carbamates federalregister.govthefdalawblog.com
As this compound is a salt and a derivative of 4-piperidone, it falls under these regulatory controls. The DEA has stated that it has not identified any legitimate industrial use for 4-piperidone other than its role as a chemical intermediate. federalregister.gov
Regulatory Requirements for Researchers
Researchers and institutions that intend to manufacture, distribute, import, export, or conduct research with this compound must comply with the stringent requirements for List I chemicals. These include:
Registration: Any person or entity handling the compound must obtain a registration from the DEA. federalregister.govregulations.gov
Record-Keeping: Detailed and accurate records of all transactions involving the chemical must be maintained and be available for inspection.
Reporting: Reports of transactions must be submitted to the DEA as required. This includes reports of any suspicious orders or potential diversion.
Security: Adequate security measures must be implemented to prevent the theft and diversion of the chemical.
The DEA did not establish a threshold for domestic and international transactions of 4-piperidone, meaning all transactions, regardless of size, are regulated. federalregister.govthefdalawblog.com
Internationally, precursor chemicals are also controlled under the United Nations Convention against Illicit Traffic in Narcotic Drugs and Psychotropic Substances of 1988. un.orgunodc.org On July 5, 2023, the United States government proposed the inclusion of 4-piperidone and its related compound, 1-boc-4-piperidone, into the tables of this convention, signaling a global effort to monitor and control these substances. un.org
| Regulatory Aspect | Requirement for this compound | Reference |
| U.S. Regulatory Status | List I Chemical (as a derivative and salt of 4-piperidone) | federalregister.govthefdalawblog.com |
| Governing Body | Drug Enforcement Administration (DEA) | federalregister.gov |
| Key Handler Obligations | Registration, Record-Keeping, Reporting, Security | federalregister.govregulations.gov |
| Transaction Threshold | None; all transactions are regulated | federalregister.govthefdalawblog.com |
| International Action | Proposed for inclusion in the tables of the 1988 UN Convention | un.org |
Research Ethics and Safe Handling Protocols
The ethical conduct of chemical research necessitates a commitment to safety for all personnel and the environment. This is achieved through a thorough understanding of a substance's hazards and the implementation of rigorous safe handling protocols. While a specific Safety Data Sheet (SDS) for this compound is not widely available, extensive safety data for the closely related and regulated parent compound, 4-piperidone hydrochloride monohydrate, provides a strong basis for establishing handling procedures. sigmaaldrich.cnfishersci.comfishersci.com
Hazard Identification
Based on the data for 4-piperidone hydrochloride monohydrate, the primary hazards include:
Skin Corrosion/Irritation: Causes skin irritation. sigmaaldrich.cncaymanchem.com
Serious Eye Damage/Eye Irritation: Causes serious eye irritation. sigmaaldrich.cncaymanchem.com
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation. caymanchem.com
Safe Handling and Personal Protective Equipment (PPE)
To mitigate these risks, the following protocols are essential in a laboratory setting:
Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust or aerosols. fishersci.comfishersci.com Eyewash stations and safety showers must be readily accessible. fishersci.com
Personal Protective Equipment (PPE): The minimum required PPE for handling this compound includes:
Eye Protection: Safety goggles or glasses compliant with standards such as EN166. fishersci.comfishersci.com
Hand Protection: Protective gloves, such as nitrile rubber, to prevent skin contact. sigmaaldrich.cn
Body Protection: A lab coat and appropriate protective clothing to prevent skin exposure. fishersci.com
Hygiene Practices: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling. sigmaaldrich.cnfishersci.com
Storage and Spill Management
Proper storage is critical to maintaining chemical stability and preventing accidents.
Storage Conditions: Keep containers tightly closed and store in a dry, cool, and well-ventilated place. Refrigeration may be recommended. fishersci.comfishersci.com
Incompatible Materials: Store away from strong oxidizing agents, strong bases, and strong reducing agents. fishersci.comfishersci.com
Spill Response: In case of a spill, avoid dust formation. Sweep up the material and place it into a suitable, labeled container for disposal. Ensure adequate ventilation. fishersci.com
| Safety Protocol | Guideline for this compound | Primary Hazards Addressed |
| Ventilation | Use in a well-ventilated area or chemical fume hood. | Respiratory Irritation |
| Eye Protection | Wear safety goggles. | Serious Eye Irritation |
| Skin Protection | Wear nitrile gloves and a lab coat. | Skin Irritation |
| Storage | Store in a cool, dry, well-ventilated place away from incompatible materials. | Chemical Reactivity, Degradation |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. | Eye Irritation |
| First Aid (Skin) | Wash off immediately with soap and plenty of water. | Skin Irritation |
Compliance with Good Laboratory Practices (GLP)
Good Laboratory Practice (GLP) refers to a quality system of management controls for research laboratories and organizations to ensure the uniformity, consistency, reliability, reproducibility, quality, and integrity of non-clinical safety tests. safetyculture.comyoutube.com While GLP principles apply broadly to non-clinical studies, their application is paramount when dealing with regulated chemicals like this compound to ensure that any data generated is robust and can withstand scrutiny from regulatory bodies like the FDA and EPA. chromatographyonline.com
Core Principles of GLP in Chemical Research
The application of GLP to research involving this compound would involve adherence to several key principles:
Standard Operating Procedures (SOPs): All procedures related to the handling, synthesis, purification, and analysis of the compound must be documented in detailed SOPs. youtube.commaterials.zone This ensures that every step of the research process is standardized and reproducible.
Quality Assurance Unit (QAU): An independent QAU is responsible for monitoring the research to ensure compliance with GLP principles. This includes auditing study plans, data, and final reports. safetyculture.comyoutube.com
Facilities and Equipment: Facilities must be of suitable size and construction for the research being conducted. All equipment used for measurement and analysis must be properly calibrated and maintained. safetyculture.com
Test and Reference Items: The identity, strength, purity, and composition of the this compound used (the test item) must be fully characterized. Proper records of its receipt, handling, and storage are mandatory. safetyculture.com
Documentation and Archiving: All raw data, study plans, reports, and specimens must be meticulously documented and securely archived for a specified period. This creates a transparent and traceable record of the research. safetyculture.commaterials.zone
For a compound that is a regulated precursor, GLP compliance provides a framework that not only ensures data quality but also demonstrates responsible management of a controlled substance, aligning with the security and record-keeping requirements of agencies like the DEA.
| GLP Principle | Application to this compound Research |
| Organization and Personnel | Clearly defined roles and responsibilities for all personnel involved in the research; documented training. |
| Quality Assurance | Independent monitoring of the study to assure management of data integrity and regulatory compliance. |
| Apparatus and Reagents | Calibration and maintenance logs for all analytical instruments; proper labeling and storage of all reagents. |
| Standard Operating Procedures (SOPs) | Detailed, written instructions for synthesis, purification, analysis, and handling of the compound. |
| Reporting and Archiving | Comprehensive final report detailing all aspects of the study; secure, long-term archiving of all data and records. |
Future Research Directions and Translational Potential
Development of Next-Generation Piperidine-Based Compounds
The versatility of the piperidine (B6355638) ring allows for extensive chemical modification, leading to the development of new generations of compounds with tailored biological activities. researchgate.net Starting from a core structure like 1-(4-Piperidyl)acetone, researchers can explore a multitude of synthetic transformations to generate novel molecules.
Future research efforts are likely to focus on several key areas:
Scaffold Diversification: The acetone (B3395972) moiety of 1-(4-Piperidyl)acetone can be used as a chemical handle for a variety of reactions. For instance, condensation reactions with hydrazines or hydroxylamine (B1172632) can yield more complex heterocyclic systems, such as imine derivatives. nih.gov These modifications can significantly alter the molecule's reactivity and biological potency. nih.gov
Target-Oriented Synthesis: As new biological targets are identified, 1-(4-Piperidyl)acetone can serve as a foundational fragment for designing specific inhibitors or modulators. For example, derivatives of 1-benzyl-4-piperidine have been synthesized and shown to be potent inhibitors of acetylcholinesterase, an important target in dementia research. nih.gov By strategically modifying the piperidine nitrogen and the acetone side chain, novel compounds aimed at targets like kinases, proteases, or G-protein coupled receptors can be developed.
Bioisosteric Replacement: medicinal chemists can replace parts of the 1-(4-Piperidyl)acetone structure with other chemical groups (bioisosteres) that retain similar biological activity but may improve pharmacokinetic properties. This approach is a standard strategy in drug development to enhance efficacy and reduce toxicity.
Fragment-Based Drug Discovery (FBDD): The piperidine core is a common fragment in FBDD screening libraries. 1-(4-Piperidyl)acetone itself could be used as a starting fragment or elaborated into slightly larger fragments for screening against various disease targets. Success in this area has been demonstrated in the development of inhibitors for challenging targets like ASH1L histone methyltransferase, where spiro-piperidine compounds were designed. researchgate.net
Table 1: Examples of Next-Generation Piperidine-Based Compounds and Their Therapeutic Potential
| Compound Class | Therapeutic Target/Application | Rationale for Development |
|---|---|---|
| Piperidin-4-one Imine Derivatives | Antioxidant, Anti-inflammatory | Modification of the piperidone core can enhance reactivity and potency for treating inflammatory conditions. nih.gov |
| 1-Benzylpiperidine Derivatives | Acetylcholinesterase (AChE) Inhibition | Bulky substitutions on the benzamide (B126) moiety can lead to a substantial increase in anti-AChE activity for potential use in dementia. nih.gov |
| Spiro-piperidine Compounds | ASH1L Histone Methyltransferase Inhibition | Structure-based design using a piperidine fragment can lead to first-in-class inhibitors for leukemia treatment. researchgate.net |
Integration into Drug Discovery Pipelines
The journey of a chemical compound from a laboratory curiosity to a therapeutic agent is a long and complex process known as the drug discovery pipeline. nih.gov For a molecule like 1-(4-Piperidyl)acetone hydrochloride or its derivatives to be considered for this pipeline, it must undergo rigorous evaluation.
The integration process typically involves:
Hit Identification: Through high-throughput screening (HTS) or other screening methods, a derivative of 1-(4-Piperidyl)acetone might be identified as a "hit"—a molecule that shows activity against a specific biological target.
Lead Optimization: The initial hit compound would then undergo extensive chemical modification to improve its potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. biocompare.com This is where the versatility of the piperidine scaffold is a significant advantage, allowing chemists to fine-tune the molecular structure. researchgate.net For instance, researchers developing potent acetylcholinesterase inhibitors found that the basicity of the piperidine nitrogen atom played a crucial role in the compound's activity. nih.gov
Clinical Trials: The selected drug candidate enters phased clinical trials in humans to establish its safety and efficacy.
The piperidine framework is already a component of over 70 commercialized drugs, which provides a wealth of historical data to guide the development of new piperidine-based agents. elsevier.comresearchgate.net This familiarity can de-risk certain aspects of development, as common metabolic pathways and potential toxicities of the piperidine core are relatively well-understood.
Table 2: Stages of a Typical Drug Discovery Pipeline
| Stage | Primary Objective | Key Activities |
|---|---|---|
| Target Validation | Identify and validate a biological target relevant to a disease. | Genetic, proteomic, and bioinformatics studies. |
| Hit Identification | Find initial molecules (hits) that interact with the target. | High-throughput screening (HTS), fragment-based screening. |
| Lead Generation | Convert promising hits into lead compounds with drug-like properties. | Synthesis of analogs, initial ADME/Tox screening. |
| Lead Optimization | Refine the chemical structure to enhance efficacy, selectivity, and safety. | Structure-activity relationship (SAR) studies, advanced in vitro and in vivo models. nih.gov |
| Preclinical Development | Conduct formal safety and toxicology studies to support human trials. | GLP (Good Laboratory Practice) toxicology, pharmacokinetics, formulation development. biocompare.com |
| Clinical Trials | Evaluate safety and efficacy in humans. | Phase I, II, and III trials. |
Green Chemistry Approaches in Synthesis of this compound
The pharmaceutical industry is increasingly focused on sustainable and environmentally friendly manufacturing processes, guided by the principles of green chemistry. unibo.itejcmpr.com The synthesis of piperidine derivatives, including this compound, is an area where green chemistry can have a significant impact.
Traditional methods for synthesizing piperidine rings, such as the Dieckmann cyclization, often involve harsh reagents, stoichiometric amounts of strong bases, and volatile organic solvents. core.ac.ukfigshare.com Green chemistry seeks to improve upon these methods.
Future research in the green synthesis of 1-(4-Piperidyl)acetone and related piperidones could focus on:
Alternative Solvents: Replacing hazardous solvents like dichloromethane (B109758) or DMF with greener alternatives such as water, ethanol (B145695), or newer bio-based solvents. unibo.it Research has shown that using less polar solvents can reduce side reactions in syntheses involving piperidine. unibo.it
Catalytic Processes: Developing catalytic versions of classical reactions can reduce waste by avoiding stoichiometric reagents. Biocatalysis, using enzymes like lipases, has been reported for the one-pot synthesis of piperidine derivatives in good yields. nih.gov
One-Pot Reactions: Designing synthetic routes where multiple steps are performed in a single reaction vessel ("one-pot") can save energy, reduce solvent use, and minimize waste. figshare.comnih.gov An efficient approach to N-substituted piperidones has been developed that presents significant advantages over classical methods. figshare.comnih.gov
Renewable Feedstocks: Investigating the synthesis of the piperidine core from renewable resources, such as converting furfural (B47365) (derived from biomass) into piperidine, represents a long-term goal for sustainable pharmaceutical production. researchgate.net
By adopting these green chemistry principles, the synthesis of this compound can become more efficient, cost-effective, and environmentally sustainable, which is a critical consideration for any compound intended for large-scale production. ejcmpr.com
Table 3: Comparison of Traditional vs. Green Synthesis Approaches for Piperidones
| Feature | Traditional Synthesis (e.g., Classical Dieckmann) | Green Chemistry Approach |
|---|---|---|
| Solvents | Often uses volatile organic compounds (VOCs) like dichloromethane. core.ac.uk | Employs water, alcohols, or other environmentally benign solvents. unibo.it |
| Reagents | Utilizes stoichiometric amounts of strong bases (e.g., sodium methoxide). core.ac.uk | Prefers catalytic methods (e.g., biocatalysis) or milder bases. nih.gov |
| Process | Multi-step synthesis with isolation of intermediates. | One-pot reactions, continuous flow processes. figshare.com |
| Atom Economy | Can be low due to the formation of byproducts. | Higher atom economy by minimizing waste streams. |
| Energy Use | May require high temperatures and prolonged reaction times. | Aims for lower energy consumption, often at ambient temperature. ejcmpr.com |
| Feedstocks | Typically petroleum-based starting materials. | Explores the use of renewable, bio-based feedstocks. researchgate.net |
Table 4: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride |
| 1-(2-pyridinylmethyl)-piperidin-4-one |
| (Z)-2-(3, 3-dimethyl-2, 6-bis (3,4,5-tri-methoxyphenyl) piperidine-4-one hydrazine (B178648) carbothiamide |
| ASH1L |
| Furfural |
| Hydroxylamine |
| Piperidine |
| Piperidin-4-one |
Q & A
Basic Research Questions
Q. What are the standard synthesis routes for 1-(4-Piperidyl)acetone hydrochloride, and how can reaction conditions be optimized for high yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including alkylation of piperidine derivatives followed by ketone introduction. For example, a fluorobenzyl-substituted piperidine derivative can be synthesized via nucleophilic substitution using 4-fluorobenzyl bromide under reflux with a polar aprotic solvent (e.g., DMF) . Purification often employs recrystallization from methanol/acetone mixtures to achieve >90% purity . Optimization includes controlling reaction temperature (60–80°C), stoichiometric ratios (1:1.2 amine:alkylating agent), and inert atmospheres to minimize oxidation of intermediates .
Q. How does the hydrochloride salt form influence solubility and stability in experimental settings?
- Methodological Answer : The hydrochloride salt enhances aqueous solubility due to ionic dissociation, critical for in vitro assays. Stability tests (e.g., TGA/DSC) show decomposition temperatures >200°C, making it suitable for room-temperature storage. For long-term stability, store desiccated at −20°C in amber vials to prevent photodegradation .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms structural integrity, with characteristic peaks for the piperidine ring (δ 2.5–3.5 ppm) and acetone moiety (δ 2.1–2.3 ppm). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., 206.75 g/mol for the free base). Purity is assessed via HPLC using a C18 column and UV detection at 254 nm .
Advanced Research Questions
Q. How do substituents on the piperidine ring alter reactivity in downstream derivatization?
- Methodological Answer : Electron-withdrawing groups (e.g., -F, -Cl) at the 4-position increase electrophilicity, facilitating nucleophilic additions to the ketone. For example, fluorobenzyl derivatives show enhanced reactivity in Mannich reactions compared to alkyl-substituted analogs due to inductive effects . Computational studies (DFT) predict activation energies for substituent-dependent pathways, guiding reaction design .
Q. What strategies resolve contradictions in reported biological activity data for piperidine derivatives?
- Methodological Answer : Discrepancies often arise from impurities (e.g., oxidized byproducts) or assay conditions. Reproducibility requires:
- Purification : Use preparative HPLC to isolate >95% pure compound .
- Assay Validation : Include positive controls (e.g., known HSP90 inhibitors for chaperone interaction studies) .
- Batch Analysis : Compare multiple synthetic batches via LC-MS to identify batch-specific impurities .
Q. How can computational modeling predict the binding affinity of this compound to molecular targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations assess interactions with targets like heat shock proteins. The acetone moiety’s carbonyl group forms hydrogen bonds with Lys58 and Asp93 in HSP90, while the piperidine ring engages in hydrophobic interactions. Fluorine substituents improve binding energy (−9.2 kcal/mol vs −7.8 kcal/mol for non-fluorinated analogs) .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer : Racemization at the piperidine nitrogen occurs under high-temperature conditions. Mitigation strategies include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
